molecular formula C13H20O3Si B1148356 STYRYLETHYLTRIMETHOXYSILANE CAS No. 134000-44-5

STYRYLETHYLTRIMETHOXYSILANE

Cat. No.: B1148356
CAS No.: 134000-44-5
M. Wt: 252.38 g/mol
InChI Key: SOUMBTQFYKZXPN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Styrylethyltrimethoxysilane (StyTMS) primarily targets elemental sulfur in a process known as inverse vulcanization . This process is a strategy to convert sulfur, a side product of natural gas and oil refining, into polymeric materials .

Mode of Action

The mode of action of StyTMS involves a reaction with elemental sulfur in an inverse vulcanization reaction . This reaction yields high sulfur content polysilanes . The reaction occurs in bulk at high temperatures (>130°C) for many hours .

Biochemical Pathways

The biochemical pathways involved in the action of StyTMS are primarily related to the inverse vulcanization reaction of sulfur with alkenes . The resulting polysilanes can be cured via room temperature polycondensation to obtain coated surfaces, particles, and crosslinked materials .

Pharmacokinetics

The polycondensation of the high sulfur content polysilanes is triggered by hydrolysis under mild conditions (hcl, ph 4) .

Result of Action

The result of the action of StyTMS is the formation of high sulfur content polysilanes . These polysilanes can be used to coat surfaces, form particles, and create crosslinked materials . For example, silica microparticles coated with the high sulfur content polymer could improve their Hg2+ ion remediation capability .

Action Environment

The action of StyTMS is influenced by environmental factors such as temperature and pH . The inverse vulcanization reaction requires high temperatures, while the subsequent polycondensation is triggered under mild acidic conditions .

Chemical Reactions Analysis

Types of Reactions: : Styrylethyltrimethoxysilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Properties

CAS No.

134000-44-5

Molecular Formula

C13H20O3Si

Molecular Weight

252.38 g/mol

IUPAC Name

trimethoxy(4-phenylbut-3-enyl)silane

InChI

InChI=1S/C13H20O3Si/c1-14-17(15-2,16-3)12-8-7-11-13-9-5-4-6-10-13/h4-7,9-11H,8,12H2,1-3H3

InChI Key

SOUMBTQFYKZXPN-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCC=CC1=CC=CC=C1)(OC)OC

Origin of Product

United States
Customer
Q & A

Q1: How does Styrylethyltrimethoxysilane interact with target materials and what are the downstream effects?

A: this compound acts as a bridge between organic polymers and inorganic materials. The trimethoxysilane group (Si(OCH3)3) undergoes hydrolysis to form silanol groups (Si-OH) that can condense with hydroxyl groups present on inorganic surfaces like silica or zirconia [, , ]. Simultaneously, the vinyl group (CH2=CH-) can copolymerize with monomers during polymerization reactions or interact with organic polymers. This dual functionality allows for strong interfacial bonding, improving the mechanical properties and stability of composite materials.

Q2: What is the structural characterization of this compound?

A2: * Molecular Formula: C13H20O3Si* Molecular Weight: 252.4 g/mol

Q3: What is the material compatibility and stability of this compound?

A: this compound exhibits good compatibility with various polymers, including acrylic resins and polystyrene [, ]. It forms stable bonds with inorganic materials like silica and zirconia, particularly after hydrolysis and condensation of the silanol groups [, ]. The stability of the silane bond is crucial for the long-term performance of the composite materials in different environments.

Q4: Can this compound be used in the synthesis of mesoporous materials?

A: Yes, research demonstrates the successful synthesis of polystyrene-silica hybrid mesoporous materials utilizing this compound []. In this process, the compound copolymerizes with styrene while simultaneously undergoing hydrolysis and condensation with tetraethyl orthosilicate in the presence of a pore-forming agent. The resulting materials possess high surface areas and tunable pore sizes, making them attractive for applications like catalysis and adsorption.

Q5: How does the choice of this compound as a silane coupling agent impact the properties of dental resin composites?

A: Studies comparing different silane coupling agents, including this compound, reveal its significant influence on the mechanical properties of resin composites used in dentistry [, ]. Specifically, this compound, when used as a primer on silica-coated zirconia, showed improved bonding strength between the zirconia and resin composite compared to a control silane []. This finding highlights the importance of selecting the appropriate silane coupling agent to achieve optimal performance in dental restorations.

Q6: Are there environmental concerns related to this compound?

A: While this compound offers advantages in material science, it is crucial to consider its environmental impact. Research on its ecotoxicological effects, degradation pathways, and potential for bioaccumulation is limited. Investigating these aspects is crucial for developing sustainable practices, including exploring alternative compounds with reduced environmental footprints and efficient recycling and waste management strategies [].

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